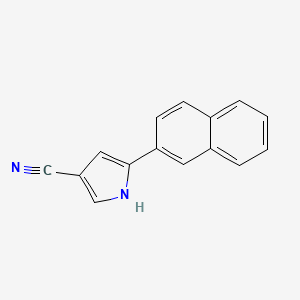![molecular formula C11H6ClNO2 B11884960 8-Chlorofuro[2,3-c]quinolin-4(5H)-one CAS No. 89972-51-0](/img/structure/B11884960.png)
8-Chlorofuro[2,3-c]quinolin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlorofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused furan and quinoline ring system, with a chlorine atom at the 8th position. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 8-Chlorofuro[2,3-c]quinolin-4(5H)-one typically involves the construction of the furan ring through a palladium-catalyzed cross-coupling reaction and cyclization process. The starting material for this synthesis is often 4-hydroxyquinolin-2(1H)-one . The key steps in the synthetic route include:
Palladium-Catalyzed Cross-Coupling Reaction: This step involves the coupling of a suitable halide with the 4-hydroxyquinolin-2(1H)-one to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the furan ring, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
8-Chlorofuro[2,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, halides, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Chlorofuro[2,3-c]quinolin-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activities, making it a candidate for further biological studies.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 8-Chlorofuro[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and regulation .
Vergleich Mit ähnlichen Verbindungen
8-Chlorofuro[2,3-c]quinolin-4(5H)-one can be compared with other similar compounds, such as:
4-Quinolone: Both compounds share a quinoline core, but 4-quinolone lacks the fused furan ring and chlorine substitution.
2-R-oxazolo[4,5-c]quinolin-4(5H)-one: This compound has an oxazole ring instead of a furan ring and different substituents.
The uniqueness of this compound lies in its fused furan-quinoline structure and the presence of a chlorine atom, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89972-51-0 |
|---|---|
Molekularformel |
C11H6ClNO2 |
Molekulargewicht |
219.62 g/mol |
IUPAC-Name |
8-chloro-5H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H6ClNO2/c12-6-1-2-9-8(5-6)7-3-4-15-10(7)11(14)13-9/h1-5H,(H,13,14) |
InChI-Schlüssel |
SJQBXOOSZHIRCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C3=C(C(=O)N2)OC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)






![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)





